

# Spectroscopic Characterization of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide: A Technical Guide

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## Compound of Interest

Compound Name: *Tetrahydro-2H-pyran-3-carboxylic acid hydrazide*

Cat. No.: B1419768

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This guide provides an in-depth analysis of the expected spectroscopic data for **Tetrahydro-2H-pyran-3-carboxylic acid hydrazide**, also known as oxane-3-carbohydrazide (CAS Number: 59293-33-3).<sup>[1][2]</sup> The content herein is curated for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

## Molecular Structure and Spectroscopic Overview

**Tetrahydro-2H-pyran-3-carboxylic acid hydrazide** is a heterocyclic compound featuring a saturated six-membered tetrahydropyran ring and a hydrazide functional group. The unique structural characteristics of this molecule give rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization. This guide will delve into the theoretical underpinnings and practical applications of spectroscopic techniques in the analysis of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **Tetrahydro-2H-pyran-3-carboxylic acid hydrazide**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are instrumental in confirming its structure.

## Predicted $^1\text{H}$ NMR Spectral Data

The proton NMR spectrum is expected to reveal the chemical environment of each hydrogen atom in the molecule. The predicted chemical shifts are summarized in the table below.

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
-NH-NH <sub>2</sub>	7.5 - 9.5	Broad Singlet	1H
-NH-NH <sub>2</sub>	4.0 - 5.0	Broad Singlet	2H
H-2 (axial & equatorial)	3.2 - 4.0	Multiplet	2H
H-6 (axial & equatorial)	3.2 - 4.0	Multiplet	2H
H-3	2.0 - 2.5	Multiplet	1H
H-4 (axial & equatorial)	1.5 - 2.0	Multiplet	2H
H-5 (axial & equatorial)	1.5 - 2.0	Multiplet	2H

### Expert Interpretation:

The N-H protons of the hydrazide group are expected to appear as broad singlets in the downfield region of the spectrum (7.5-9.5 ppm and 4.0-5.0 ppm), a characteristic feature of exchangeable protons.<sup>[3][4][5][6]</sup> The protons on the tetrahydropyran ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The protons on carbons adjacent to the oxygen atom (H-2 and H-6) are expected to be the most deshielded of the ring protons, appearing in the 3.2-4.0 ppm range. The remaining ring protons will appear further upfield.

## Predicted $^{13}\text{C}$ NMR Spectral Data

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C=O	170 - 175
C-2	65 - 70
C-6	65 - 70
C-3	40 - 45
C-4	25 - 30
C-5	20 - 25

Expert Interpretation:

The carbonyl carbon of the hydrazide functional group is expected to be the most downfield signal, typically appearing in the 170-175 ppm range.<sup>[7][8]</sup> The carbons bonded to the oxygen atom within the tetrahydropyran ring (C-2 and C-6) will also be significantly deshielded. The remaining aliphatic carbons of the ring will appear at higher field strengths.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

## Predicted IR Absorption Bands

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Description
N-H Stretch	3200 - 3400	Two bands, characteristic of the -NH <sub>2</sub> group
C-H Stretch	2850 - 3000	Aliphatic C-H stretching
C=O Stretch (Amide I)	1640 - 1680	Strong absorption due to the carbonyl group
N-H Bend (Amide II)	1515 - 1550	Bending vibration of the N-H bond
C-O Stretch	1050 - 1150	Ether linkage in the tetrahydropyran ring

#### Expert Interpretation:

The IR spectrum will be dominated by a strong absorption band in the 1640-1680 cm<sup>-1</sup> region, corresponding to the C=O stretching of the hydrazide (Amide I band).<sup>[9][10][11][12]</sup> The presence of the N-H bonds in the hydrazide group will give rise to characteristic stretching vibrations in the 3200-3400 cm<sup>-1</sup> range and a bending vibration (Amide II band) around 1515-1550 cm<sup>-1</sup>. The C-O stretching of the ether in the tetrahydropyran ring will be visible in the fingerprint region, typically between 1050-1150 cm<sup>-1</sup>.<sup>[13]</sup>

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

## Predicted Mass Spectral Data

Ion	Predicted m/z	Description
[M] <sup>+</sup> •	144.09	Molecular Ion
[M-NH <sub>2</sub> ] <sup>+</sup>	128.08	Loss of amino group
[M-N <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>	113.06	Loss of hydrazinyl radical
[C <sub>5</sub> H <sub>9</sub> O] <sup>+</sup>	85.06	Tetrahydropyran ring fragment
[C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup>	71.05	Further fragmentation of the ring

#### Expert Interpretation:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at an m/z of 144.09, corresponding to the molecular formula C<sub>6</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub>.<sup>[2]</sup> Common fragmentation pathways for hydrazides involve the cleavage of the N-N and C-N bonds.<sup>[14][15][16]</sup> The loss of an amino group (-NH<sub>2</sub>) would result in a fragment at m/z 128. Cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of a stable acylium ion and subsequent fragmentation of the tetrahydropyran ring.

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

### NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Tetrahydro-2H-pyran-3-carboxylic acid hydrazide** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a 5 mm NMR tube.
- Data Acquisition:
  - Acquire <sup>1</sup>H NMR spectra on a 400 MHz or higher field spectrometer.
  - Acquire <sup>13</sup>C NMR spectra on the same instrument.

- **Data Processing:** Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

## IR Spectroscopy

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates.
- **Data Acquisition:** Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400  $\text{cm}^{-1}$ .
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry

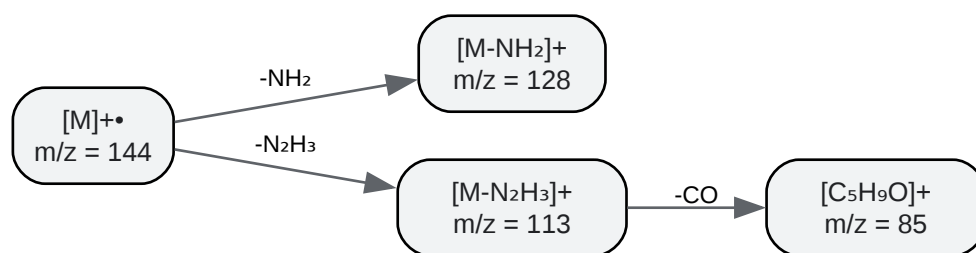
- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
- **Ionization:** Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Interpretation:** Analyze the resulting mass spectrum to determine the molecular weight and identify the major fragment ions.

## Visualizations

### Molecular Structure

Caption: Structure of **Tetrahydro-2H-pyran-3-carboxylic acid hydrazide**.

## Proposed Mass Spectrometry Fragmentation Workflow



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Caption: A simplified fragmentation pathway for **Tetrahydro-2H-pyran-3-carboxylic acid hydrazide**.

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